Cas no 106877-35-4 (5-Chloro-2-(trifluoromethyl)phenol)

5-Chloro-2-(trifluoromethyl)phenol is a halogenated phenolic compound featuring both chloro and trifluoromethyl functional groups. Its unique structure imparts enhanced reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the electron-withdrawing trifluoromethyl group increases its acidity and influences its binding properties, while the chloro substituent contributes to its versatility in cross-coupling reactions. This compound is commonly utilized in the development of active ingredients, specialty chemicals, and advanced materials. Its high purity and consistent performance ensure reliable results in research and industrial processes. Proper handling is advised due to its potential reactivity.
5-Chloro-2-(trifluoromethyl)phenol structure
106877-35-4 structure
Product Name:5-Chloro-2-(trifluoromethyl)phenol
CAS No:106877-35-4
MF:C7H4ClF3O
MW:196.554271697998
MDL:MFCD11520659
CID:1083386
PubChem ID:15919088
Update Time:2025-06-13

5-Chloro-2-(trifluoromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-(trifluoromethyl)phenol
    • 2-Trifluoromethyl-5-chlorophenol
    • 5-chloro-2-trifluoromethylphenol
    • CTK8G5229
    • MB09933
    • SCHEMBL10662295
    • DTXSID70579571
    • MFCD11520659
    • DB-358824
    • CS-0318848
    • AKOS006324301
    • 106877-35-4
    • E90496
    • A854455
    • MDL: MFCD11520659
    • Inchi: 1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
    • InChI Key: GUUHTCHBMKBRDT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(F)(F)F)=C(C=1)O

Computed Properties

  • Exact Mass: 195.9902769g/mol
  • Monoisotopic Mass: 195.9902769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.474±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 196.7±35.0 ºC (760 Torr),
  • Flash Point: 72.8±25.9 ºC,
  • Solubility: Very slightly soluble (0.29 g/l) (25 º C),

5-Chloro-2-(trifluoromethyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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5-Chloro-2-(trifluoromethyl)phenol Related Literature

Additional information on 5-Chloro-2-(trifluoromethyl)phenol

Comprehensive Guide to 5-Chloro-2-(trifluoromethyl)phenol (CAS No. 106877-35-4): Properties, Applications, and Industry Insights

5-Chloro-2-(trifluoromethyl)phenol (CAS No. 106877-35-4) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications. This halogenated phenol derivative features a chloro group at the 5-position and a trifluoromethyl group at the 2-position, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. Its molecular formula, C7H4ClF3O, highlights its distinct reactivity, which is leveraged in synthetic chemistry for constructing complex molecules.

In recent years, the demand for fluorinated compounds like 5-Chloro-2-(trifluoromethyl)phenol has surged due to their enhanced stability and bioactivity. Researchers and manufacturers frequently search for "CAS 106877-35-4 suppliers" or "5-Chloro-2-(trifluoromethyl)phenol synthesis," reflecting its industrial relevance. The compound’s trifluoromethyl group is particularly sought after in drug discovery, as it improves metabolic resistance and binding affinity—a trend aligned with the growing focus on precision medicine and sustainable chemistry.

From a technical perspective, 5-Chloro-2-(trifluoromethyl)phenol exhibits a melting point of 45–48°C and a boiling point of 210–212°C, with solubility in common organic solvents like ethanol and dichloromethane. These properties make it ideal for nucleophilic substitution reactions and cross-coupling processes. Its role as a building block in synthesizing active pharmaceutical ingredients (APIs) is well-documented, particularly in antiviral and antifungal agents. Users often inquire about "safe handling of halogenated phenols" or "eco-friendly alternatives," underscoring the need for clear technical guidelines.

The agrochemical sector also benefits from CAS 106877-35-4, where it serves as a precursor for herbicides and pesticides. With increasing global attention on sustainable agriculture, queries like "green synthesis of trifluoromethylphenols" or "halogenated phenol biodegradability" have gained traction. This compound’s electron-withdrawing groups enhance its efficacy in crop protection formulations while aligning with regulatory demands for reduced environmental persistence.

Innovations in material science further expand the utility of 5-Chloro-2-(trifluoromethyl)phenol. Its incorporation into polymers and coatings improves thermal stability and chemical resistance, addressing industry needs for high-performance materials. Searches for "fluorinated phenol derivatives in electronics" or "advanced polymer modifiers" highlight this niche application. Additionally, its role in liquid crystal and OLED technologies is under exploration, catering to the booming demand for flexible displays.

Quality control and analytical methods for CAS 106877-35-4 are critical topics. Techniques like HPLC, GC-MS, and NMR are commonly employed to verify purity, which typically exceeds 98% in commercial grades. Laboratories frequently search for "analytical standards for halogenated phenols" or "spectroscopic data of 5-Chloro-2-(trifluoromethyl)phenol," emphasizing the need for reliable reference materials.

In summary, 5-Chloro-2-(trifluoromethyl)phenol (CAS No. 106877-35-4) is a multifaceted compound bridging pharmaceuticals, agrochemicals, and advanced materials. Its structural motifs and reactivity align with contemporary scientific priorities, from drug development to sustainable technologies. As industries evolve, this compound will likely remain pivotal in addressing complex chemical challenges.

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